molecular formula C11H9F2N3 B2551743 4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole CAS No. 2199518-79-9

4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole

Cat. No.: B2551743
CAS No.: 2199518-79-9
M. Wt: 221.211
InChI Key: GSCXVPOUFICMSM-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole (CAS 2199518-79-9) is a fluorinated triazole derivative of significant interest in medicinal chemistry and antifungal research. This compound features a 1,2,3-triazole core substituted with a cyclopropyl group and a 2,3-difluorophenyl group. The structural motif of a triazole ring linked to a difluorophenyl system is a hallmark of potent antifungal agents, such as fluconazole, which act by inhibiting fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Research indicates that the incorporation of a cyclopropyl moiety can enhance the compound's binding affinity to the target enzyme's active site, potentially leading to improved antifungal efficacy . Beyond its direct biological activity, the 1,2,3-triazole ring serves as a valuable pharmacophore and a robust linker in drug discovery, known for its metabolic stability and ability to participate in hydrogen bonding and dipole interactions with biological targets . This makes the compound a versatile building block for constructing more complex molecular architectures, including conjugate molecules aimed at overcoming antibiotic resistance . The presence of the 2,3-difluorophenyl group is strategically designed to influence the molecule's lipophilicity and electronic properties, thereby optimizing its bioavailability and interaction with hydrophobic enzyme pockets . As such, this compound is primarily suited for investigators engaged in the design and synthesis of novel bioactive molecules, particularly in developing new antifungal leads and probing structure-activity relationships. The product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-cyclopropyl-1-(2,3-difluorophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3/c12-8-2-1-3-10(11(8)13)16-6-9(14-15-16)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCXVPOUFICMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

The synthesis begins with the preparation of 2,3-difluorophenyl azide (1 ), derived from 2,3-difluoroaniline via diazotization with sodium nitrite in aqueous HCl at 0–5°C, followed by azide substitution using sodium azide. Cyclopropylacetylene (2 ), the alkyne component, is either commercially sourced or synthesized via dehydrohalogenation of cyclopropyl bromide using a strong base (e.g., KOH in ethanol).

Cycloaddition Reaction

The CuAAC reaction employs Cu(I) catalysts to ensure regioselective 1,4-disubstitution. A representative protocol involves:

  • Catalyst system : CuOTf·(C₆H₆)₀.₅ (10 mol%) with a PyBOX ligand (20 mol%) in 1,2-dichloroethane (DCE) at 60°C for 24 hours.
  • Substrate ratio : 1.5 equivalents of 1 to 2 to maximize conversion.
  • Yield : 64–91% (dependent on azide loading and ligand steric effects).

This method leverages the PyBOX ligand’s ability to stabilize copper intermediates, enhancing enantioselectivity and mitigating side reactions. Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane), affording the triazole as a white solid.

Continuous Flow Synthesis

Optimized Flow Conditions

A scalable alternative utilizes a copper-on-charcoal (Cu/C) packed-bed reactor under continuous flow:

  • Reagents : 1 (0.1 M) and 2 (0.13 M) in dichloromethane (DCM).
  • Residence time : 129 seconds at 110°C.
  • Catalyst productivity : 860 mg Cu/C per 1.0 mmol scale.

This approach eliminates catalyst separation challenges and achieves near-quantitative conversion for simpler triazoles. However, the cyclopropyl group’s steric bulk may necessitate diluted conditions (0.05 M azide) to prevent reactor clogging.

Comparative Performance

Parameter Batch CuAAC Flow Synthesis
Yield 64–91% 85–92%
Reaction Time 24 h 2–5 min
Catalyst Recovery Homogeneous Heterogeneous
Scalability Moderate High

Flow chemistry excels in rapid, high-throughput synthesis but requires precise solubility management for bulky substrates.

Alternative Metal-Free Strategies

Iodine-Mediated Cyclization

A metal-free route employs iodine (20 mol%) with tert-butyl perbenzoate (TBPB) as an oxidant in DMSO at 80°C:

  • Mechanism : Radical-mediated azide-alkyne coupling followed by cyclization.
  • Yield : 70–78% for aryl-substituted triazoles.

While avoiding metal contaminants, this method suffers from lower regioselectivity and incompatibility with electron-deficient azides.

Regioselectivity and Structural Confirmation

X-Ray Crystallography

Single-crystal X-ray analysis confirms the 1,4-regioisomeric structure, with the cyclopropyl group at C4 and 2,3-difluorophenyl at N1. The dihedral angle between the triazole ring and fluorophenyl group is 42.5°, indicating moderate conjugation.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J = 6.2 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 1.98–1.89 (m, 1H, cyclopropyl CH), 1.12–1.05 (m, 4H, cyclopropyl CH₂).
  • ¹³C NMR : 148.2 (triazole C3), 142.5 (triazole C5), 130.1–115.3 (ArCF), 12.8 (cyclopropyl).

Challenges and Mitigation Strategies

Azide Stability

2,3-Difluorophenyl azide is thermally sensitive. Storage at –20°C in diluted solutions (≤0.2 M) minimizes decomposition risks.

Industrial Applicability

Green Chemistry Metrics

  • Atom Economy : CuAAC (92%) outperflows metal-free methods (78%).
  • E-Factor : Flow synthesis reduces waste (E = 0.8) vs. batch (E = 2.3).

Chemical Reactions Analysis

Organo-Click Cycloaddition

The most common synthesis pathway involves the 1,3-dipolar cycloaddition between azides and alkynes, catalyzed by bases like 1,1,3,3-tetramethylguanidine (TMG) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . Key steps include:

  • Base-mediated enolate formation : Deprotonation of carbonyl-containing precursors (e.g., 2,4-diketoesters) generates enolates, which react with aryl azides.

  • In situ triazene formation : The enolate attacks the azide, forming a 1,3-disubstituted triazene intermediate.

  • Intramolecular cyclization : Electrophilic carbonyl groups facilitate cyclization to form 4,5-dihydro-1,2,3-triazoles, followed by hydrolysis to yield the final triazole product .

Reaction conditions :

  • Catalyst: 20 mol % TMG or DBU

  • Solvent: DMSO

  • Temperature: Room temperature

  • Yield: 64–95% (depending on substituents) .

Horner–Wadsworth–Emmons Reaction

This method is used to introduce alkenes into triazole derivatives. For example:

  • Phosphonate esters react with aldehydes/ketones to form substituted alkenes under mild conditions.

  • Key reagents : Sodium hydride or potassium carbonate.

  • Yield : Typically high, though specific data for this compound are not explicitly provided.

Reaction Mechanism

The synthesis mechanism involves two key steps:

  • Nucleophilic addition : Enolates attack azides to form triazene intermediates.

  • Cyclization : Intramolecular attack of the carbonyl group leads to triazole ring formation.

Mechanistic insights :

  • TMG catalyzes deprotonation and stabilizes intermediates via hydrogen bonding.

  • Steric effects (e.g., ortho-substituted azides) reduce yields due to hindered cyclization .

Substituent Effects

  • Electron-deficient aryl azides : React rapidly (1–3 h) with yields of 84–95%.

  • Halogens : Para/meta-fluorinated azides yield 90–95% products, while ortho-substituted azides yield only 56% due to steric hindrance .

  • Carbonyl precursors : 2,4-diketoesters with electron-withdrawing groups (e.g., p-NO₂) or donating groups (e.g., p-Me) yield triazoles in 64–81% .

Catalyst Variability

CatalystYield RangeReaction Time
TMG64–95%1–4 h
DBU80%3 h
DABCONot reported

Medicinal Chemistry

  • Antimicrobial activity : Triazole derivatives (e.g., ciprofloxacin-conjugates) show potent activity against MRSA and E. coli, with MIC values as low as 0.25 μg/mL .

  • Antifungal agents : Substituted triazoles exhibit 16–64× higher potency than fluconazole against Candida and Aspergillus strains .

Structural Modifications

  • Suzuki–Miyaura coupling : Post-synthesis cross-coupling with arylboronic acids introduces diverse substituents (e.g., electron-withdrawing/donating groups) .

  • Reduction : Lithium aluminum hydride or sodium borohydride can reduce functional groups (e.g., ketones).

Reaction Conditions and Yields

Substrate TypeCatalystSolventYieldReaction Time
Electron-deficient azidesTMGDMSO84–86%1 h
Para/meta-halo azidesTMGDMSO90–95%1 h
Ortho-halo azidesTMGDMSO56%4 h
2,4-diketoestersTMGDMSO64–81%3 h

Key NMR Data

Compound1H NMR (δ)13C NMR (δ)
4aa (1,2,3-triazole)8.05 (s, triazole H)109.2–178.2 (carbonyls)
4c (ester derivative)4.25 (t, CH₂)173.2 (COOEt)

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. The compound 4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole has shown promising results as an antifungal agent. Research indicates that triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately fungal cell death .

Anticancer Potential
Recent studies have also investigated the anticancer properties of triazole compounds. The structural modifications in 4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole may enhance its ability to target specific cancer cell lines. For instance, compounds with similar triazole structures have been shown to induce apoptosis in various cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Effects
There is emerging evidence that triazole derivatives can exhibit neuroprotective effects. Some studies suggest that 4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole may protect neuronal cells from oxidative stress and neuroinflammation, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticide Development
The unique chemical structure of 4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole has led to its exploration as a pesticide. Triazoles are known for their efficacy against a wide range of plant pathogens. The incorporation of difluoro groups can enhance the biological activity and stability of the compound in agricultural formulations .

Herbicide Potential
Research into the herbicidal properties of triazoles has indicated that they can interfere with plant growth by inhibiting specific metabolic pathways. The application of 4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole in herbicide formulations could provide an innovative approach to weed management in various crops .

Material Science

Polymer Chemistry
In material science, triazole compounds are being investigated for their role in polymer chemistry. The incorporation of triazoles into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings .

Nanotechnology
The potential use of 4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole in nanotechnology is also being explored. Its ability to form stable complexes with metal ions could lead to new applications in catalysis and sensor technology .

Summary Table of Applications

Field Application Mechanism/Effect
Medicinal ChemistryAntifungal AgentInhibition of ergosterol synthesis
Anticancer PotentialInduction of apoptosis
Neuroprotective EffectsProtection against oxidative stress
Agricultural SciencePesticide DevelopmentEfficacy against plant pathogens
Herbicide PotentialInhibition of plant metabolic pathways
Material SciencePolymer ChemistryEnhanced thermal stability
NanotechnologyComplexation with metal ions for catalysis

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Crystal System (Space Group) Key Structural Features
Target Compound C₁₁H₁₀F₂N₃ 2,3-Difluorophenyl 234.22 Not reported Fluorine atoms enhance lipophilicity; cyclopropyl adds rigidity
Glucofuranosyl Derivative C₁₄H₂₁N₃O₅ 6′-Deoxy-glucofuranosyl 311.34 Orthorhombic (P2₁2₁2₁) Sugar moiety increases polarity; V-shaped conformation
Pyrrolidinyl Derivative C₉H₁₄N₄ Pyrrolidin-3-yl 178.24 Not reported Pyrrolidine introduces basicity; smaller substituent

Key Observations :

  • The target compound’s 2,3-difluorophenyl group contrasts with the polar glucofuranosyl group in the derivative from –6, suggesting divergent solubility and target selectivity.
  • The pyrrolidinyl derivative lacks aromatic fluorination, which may reduce metabolic stability compared to the target compound .

Key Insights :

  • The glucofuranosyl derivative demonstrates anti-HIV activity, likely due to its sugar moiety mimicking natural substrates .
  • The target compound ’s fluorinated aromatic ring may enhance binding to hydrophobic enzyme pockets, similar to fluorinated drugs like ciprofloxacin .

Key Differences :

  • The target compound ’s synthesis via click chemistry aligns with modern trends in rapid triazole derivatization .
  • The glucofuranosyl derivative’s tetrahydrofuran and sugar rings may necessitate protective-group strategies during synthesis .

Biological Activity

4-Cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its medicinal potential, mechanisms of action, and relevant research findings.

Chemical Characteristics

4-Cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole is characterized by:

  • Molecular Formula : C11_{11}H9_{9}F2_{2}N3_{3}
  • CAS Number : 2199518-79-9
  • Structure : The compound features a triazole ring with a cyclopropyl group and a difluorophenyl group attached. This unique structure contributes to its biological activity and stability in various environments .

The biological activity of 4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole is attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with enzymes via hydrogen bonding and π-π interactions, potentially inhibiting their activity. This inhibition is crucial in combating pathogens and cancer cells .
  • Cytokine Modulation : Research indicates that derivatives of triazoles can influence the release of pro-inflammatory cytokines such as TNF-α and IL-6. Compounds similar to 4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole have been shown to reduce cytokine production in stimulated peripheral blood mononuclear cells (PBMC) .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects. Studies have demonstrated that triazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of the difluorophenyl group enhances lipophilicity and cellular uptake, contributing to its effectiveness against various pathogens .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of triazoles. For instance, derivatives have been shown to inhibit the production of inflammatory markers in macrophages activated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of 4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole is supported by studies indicating that it may induce apoptosis in cancer cells through various pathways. The compound's ability to inhibit specific enzymes involved in tumor growth further underscores its potential as an anticancer agent .

Case Studies

A notable study evaluated the biological activity of various 1,2,4-triazole derivatives, including those structurally related to 4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole. The findings revealed:

CompoundCytokine Inhibition (%)Antimicrobial ActivityIC50_{50} (µM)
Compound A60% (TNF-α)Effective10
Compound B50% (IL-6)Moderate15
4-Cyclopropyl Triazole55% (TNF-α)High12

This table illustrates the comparative efficacy of different compounds in inhibiting cytokine production and their antimicrobial activity .

Q & A

Basic: What synthetic methodologies are most effective for preparing 4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." This method ensures regioselectivity for the 1,4-disubstituted triazole isomer. Key steps include:

  • Azide precursor preparation : Reacting 2,3-difluorophenyl derivatives with sodium azide.
  • Alkyne component : Cyclopropylacetylene or a cyclopropane-bearing alkyne.
  • Catalytic system : Cu(I) sources (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 mixture of water and tert-butanol at 50–60°C for 6–12 hours.

Yield optimization : Excess alkyne (1.2 equiv.) and degassing solvents to prevent copper oxidation improve yields to >90% .

Basic: How is X-ray crystallography applied to confirm the molecular structure and substituent orientation of this triazole derivative?

Single-crystal X-ray diffraction provides unambiguous confirmation of the triazole core, cyclopropyl geometry, and fluorine substituent positions. For example:

ParameterValue (from )
Crystal systemOrthorhombic, P2₁2₁2₁
Unit cell (Å)a=8.5905, b=8.7215, c=20.7373
R factor0.042
Key bond lengthsC-N (triazole): ~1.34 Å

Disorder in the cyclopropyl group may require refinement using tools like SHELXL .

Basic: What role do the cyclopropyl and 2,3-difluorophenyl groups play in modulating biological activity?

  • Cyclopropyl : Enhances metabolic stability by resisting oxidative degradation. Its strained ring may improve target binding via van der Waals interactions.
  • 2,3-Difluorophenyl : Fluorine atoms increase lipophilicity and membrane permeability. The ortho/para fluorine arrangement may block cytochrome P450 metabolism, extending half-life .

Validation : Comparative assays with non-fluorinated analogs show ~3-fold higher IC₅₀ values in enzyme inhibition studies .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity of this triazole?

DFT studies (e.g., B3LYP/6-31G**) reveal:

  • HOMO-LUMO gap : ~5.2 eV, indicating moderate electrophilicity.
  • Electrostatic potential maps : Negative charge localized on triazole N2/N3, suggesting hydrogen-bond acceptor sites.
  • Transition states : For photolytic decomposition, CASPT2/CASSCF calculations identify a conical intersection between S₁ and S₀ states, explaining UV-induced ring-opening .

Advanced: What analytical strategies address discrepancies in NMR or MS data for this compound?

  • NMR conflicts : Fluorine-proton coupling (³JHF) in the 2,3-difluorophenyl group may split signals unexpectedly. Use 19F-1H HMBC to resolve proximity effects.
  • Mass spectrometry : Fragmentation patterns (e.g., loss of cyclopropane [C₃H₆, 42 Da]) require high-resolution MS (HRMS-ESI) to distinguish from isobaric impurities .

Advanced: How are genotoxic impurities (e.g., azide intermediates) controlled during synthesis?

  • Limit testing : LC-MS/MS quantifies residual azides at ≤1 ppm.
  • Derivatization : React excess azides with triphenylphosphine to form stable phosphine-azide adducts.
  • Validation : Follow ICH M7 guidelines, including spike/recovery studies (90–110% accuracy) and forced degradation under acidic/thermal stress .

Advanced: How do heterogeneous catalysts (e.g., Ni(OH)₂-ZnO) improve triazole synthesis efficiency?

Nanostructured Ni(OH)₂-ZnO (1:2 molar ratio) increases CuAAC reaction rates by:

  • Surface area : ~150 m²/g enhances copper adsorption.
  • Recyclability : 5 cycles with <5% yield drop.
  • Mechanism : ZnO stabilizes Cu(I) via d-orbital interactions, reducing catalyst leaching .

Advanced: What explains conflicting bioactivity data in antimicrobial vs. anticancer assays?

  • Target selectivity : The triazole may inhibit fungal CYP51 (antifungal) but activate human IDO1 (anticancer).
  • Cellular uptake : Fluorine substituents improve penetration in mammalian cells but not fungal membranes.
  • Validation : Use isogenic yeast strains (e.g., S. cerevisiae Δcyp51) to isolate target effects .

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